
2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Vue d'ensemble
Description
This compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been synthesized and evaluated as a potential acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated using the Ellman’s method .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against acetylcholinesterase in vitro . Among the synthesized compounds, one (referred to as compound 6g) exhibited potent inhibitory activity against AChE .Mécanisme D'action
Target of Action
The primary target of the compound 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain . The compound has been shown to exhibit potent inhibitory activity against AChE, with a selectivity over butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions where acetylcholine levels are compromised, such as Alzheimer’s disease . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide in lab experiments is its potency and specificity. This compound has been found to exhibit potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the mechanisms of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase for the treatment of glaucoma. Another potential direction is the development of more potent and selective inhibitors of topoisomerase II for the treatment of cancer. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer handling and monitoring procedures.
Applications De Recherche Scientifique
2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential drug candidate for the treatment of diseases such as glaucoma and epilepsy. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-17-8-9-21(18(2)14-17)30(28,29)25-19-15-23-22(24-16-19)27-12-10-26(11-13-27)20-6-4-3-5-7-20/h3-9,14-16,25H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMRICNPJDAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



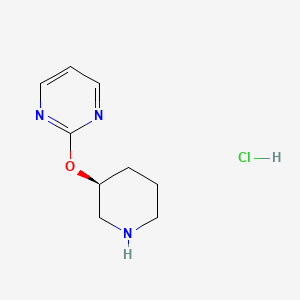

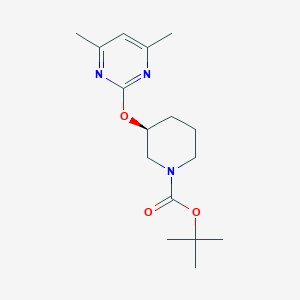
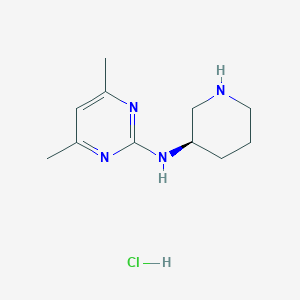
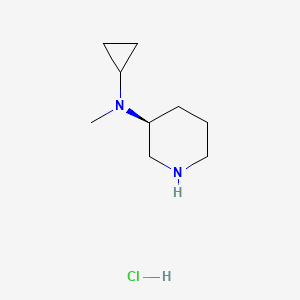
![1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene](/img/structure/B3239640.png)

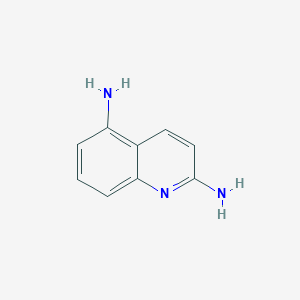
![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)


![1-(3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B3239668.png)
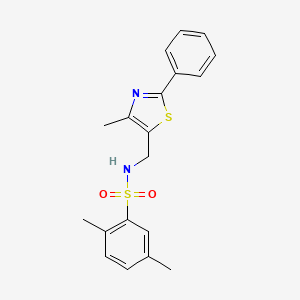
![8-(tert-butyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239678.png)